Bisnorcholic acid

Description

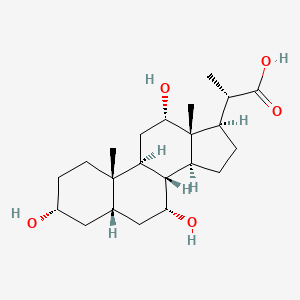

Structure

3D Structure

Properties

Molecular Formula |

C22H36O5 |

|---|---|

Molecular Weight |

380.5 g/mol |

IUPAC Name |

(2S)-2-[(3R,5S,7R,8R,9S,10S,12S,13S,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid |

InChI |

InChI=1S/C22H36O5/c1-11(20(26)27)14-4-5-15-19-16(10-18(25)22(14,15)3)21(2)7-6-13(23)8-12(21)9-17(19)24/h11-19,23-25H,4-10H2,1-3H3,(H,26,27)/t11-,12-,13+,14+,15-,16-,17+,18-,19-,21-,22+/m0/s1 |

InChI Key |

BBSJMECOWBMUCF-XPCRKILGSA-N |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C)C(=O)O |

Canonical SMILES |

CC(C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C)C(=O)O |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthesis of Bisnorcholic Acid: A Peroxisomal β-Oxidation Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bisnorcholic acid, a C22 bile acid, is a catabolic product of cholic acid, one of the primary C24 bile acids. Its biosynthesis is a critical process for maintaining bile acid homeostasis and is exclusively carried out within the peroxisomes through a single cycle of β-oxidation. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, regulatory mechanisms, and experimental methodologies for its study. A thorough understanding of this pathway is crucial for researchers in liver diseases, metabolic disorders, and drug development, as alterations in this compound levels can be indicative of peroxisomal dysfunction and may have implications for various pathological conditions.

Introduction to this compound and its Significance

Bile acids are amphipathic steroid molecules derived from cholesterol in the liver. They play a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins. The most abundant human bile acids are C24 molecules, including cholic acid and chenodeoxycholic acid. This compound is a C22 bile acid, meaning it has a shorter side chain by two carbon atoms compared to cholic acid. The formation of this compound represents a key step in the degradation and eventual elimination of bile acids. The investigation of this pathway is particularly relevant in the context of peroxisomal disorders, where defects in the β-oxidation machinery can lead to the accumulation of toxic bile acid intermediates.

The Biosynthetic Pathway of this compound

The conversion of cholic acid to this compound occurs in the peroxisomes and involves a sequence of four enzymatic reactions that constitute one cycle of β-oxidation.

Step 1: Activation of Cholic Acid

Prior to entering the peroxisomal β-oxidation spiral, cholic acid must be activated to its coenzyme A (CoA) thioester, choloyl-CoA. This reaction is catalyzed by Bile Acid-CoA Ligase (BACL) , also known as very long-chain acyl-CoA synthetase (SLC27A5), which is located on the peroxisomal membrane and the endoplasmic reticulum.

Step 2: Oxidation

The first committed step within the peroxisome is the oxidation of choloyl-CoA to 24,25-dehydrocholoyl-CoA. This reaction is catalyzed by Acyl-CoA Oxidase 2 (ACOX2) , a peroxisomal enzyme specific for branched-chain acyl-CoAs, including bile acid CoA esters.[1][2][3]

Step 3: Hydration and Dehydrogenation

The subsequent two steps, hydration and dehydrogenation, are catalyzed by a single multifunctional enzyme, the D-bifunctional protein (DBP) , also known as 17β-hydroxysteroid dehydrogenase type 4 (HSD17B4). DBP first hydrates 24,25-dehydrocholoyl-CoA to 24-hydroxycholoyl-CoA, which is then oxidized to 24-ketocholoyl-CoA.

Step 4: Thiolytic Cleavage

The final step is the thiolytic cleavage of 24-ketocholoyl-CoA by a peroxisomal thiolase . This reaction releases a molecule of acetyl-CoA and the final product, bisnorcholoyl-CoA. Bisnorcholoyl-CoA is then hydrolyzed to this compound.

Diagram of the Biosynthetic Pathway of this compound

Caption: Biosynthetic pathway of this compound from cholic acid.

Quantitative Data

Quantitative data on the biosynthesis of this compound is essential for understanding the efficiency and regulation of this pathway. While specific kinetic parameters for the human enzymes with bile acid substrates are not extensively reported in the literature, the following table summarizes the key enzymes and their known roles.

| Enzyme | Gene Name | Substrate(s) | Product(s) | Cellular Location |

| Bile Acid-CoA Ligase (BACL) | SLC27A5 | Cholic acid, ATP, CoA | Choloyl-CoA, AMP, PPi | Peroxisomal membrane, ER |

| Acyl-CoA Oxidase 2 (ACOX2) | ACOX2 | Choloyl-CoA | 24,25-Dehydrocholoyl-CoA, H₂O₂ | Peroxisome |

| D-bifunctional protein (DBP) | HSD17B4 | 24,25-Dehydrocholoyl-CoA, H₂O; 24-Hydroxycholoyl-CoA, NAD⁺ | 24-Hydroxycholoyl-CoA; 24-Ketocholoyl-CoA, NADH | Peroxisome |

| Peroxisomal Thiolase | ACAA1 | 24-Ketocholoyl-CoA, CoA | Bisnorcholoyl-CoA, Acetyl-CoA | Peroxisome |

Experimental Protocols

The study of this compound biosynthesis often involves in vitro assays using purified enzymes or cell fractions, followed by the analysis of reaction products using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

In Vitro Assay for Cholic Acid Side-Chain Shortening

This protocol outlines a method for measuring the conversion of cholic acid to this compound in vitro using isolated peroxisomes.

Materials:

-

Isolated rat liver peroxisomes

-

Cholic acid

-

ATP

-

Coenzyme A (CoA)

-

NAD⁺

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

HPLC-MS/MS system

Procedure:

-

Peroxisome Isolation: Isolate peroxisomes from rat liver using differential centrifugation followed by a density gradient centrifugation.

-

Reaction Setup: In a microcentrifuge tube, combine the isolated peroxisomes with the reaction buffer containing cholic acid, ATP, CoA, and NAD⁺.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

-

Sample Preparation: Centrifuge the mixture to pellet the protein and collect the supernatant.

-

HPLC-MS/MS Analysis: Analyze the supernatant for the presence and quantity of this compound and other bile acid intermediates using a validated HPLC-MS/MS method.

Experimental Workflow for In Vitro Assay

References

- 1. A Physiology-Based Model of Human Bile Acid Metabolism for Predicting Bile Acid Tissue Levels After Drug Administration in Healthy Subjects and BRIC Type 2 Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ACOX2 deficiency: An inborn error of bile acid synthesis identified in an adolescent with persistent hypertransaminasemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ACOX2 deficiency: A disorder of bile acid synthesis with transaminase elevation, liver fibrosis, ataxia, and cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of Bisnorcholic Acid in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisnorcholic acid, a C22 bile acid analogue, is emerging as a molecule of interest in the complex regulation of lipid metabolism. While direct research on this compound is limited, studies on structurally similar nor-bile acids, such as norcholic acid, suggest a potential role as a modulator of the Farnesoid X Receptor (FXR). FXR is a critical nuclear receptor that governs the synthesis and homeostasis of bile acids, cholesterol, and triglycerides. This technical guide synthesizes the current understanding of the likely biological functions of this compound in lipid metabolism, drawing inferences from the known effects of related compounds and the downstream consequences of FXR modulation. This document provides an overview of the putative signaling pathways, detailed experimental protocols for investigation, and a framework for understanding its potential as a therapeutic agent.

Introduction

Bile acids are not merely digestive surfactants; they are now recognized as crucial signaling molecules that regulate a wide array of metabolic processes, including lipid and glucose homeostasis.[1] The farnesoid X receptor (FXR) is a key nuclear receptor that is activated by bile acids and plays a central role in controlling the expression of genes involved in lipid metabolism.[2] this compound is a C22 bile acid, structurally distinct from the more common C24 bile acids. This structural difference may alter its interaction with metabolic receptors such as FXR, leading to unique physiological effects. While direct quantitative data on this compound's impact on lipid profiles are not yet available in the literature, research on the related compound, norcholic acid (NorCA), suggests that it may act as an FXR antagonist. This antagonistic activity forms the basis of our current understanding of this compound's potential role in lipid metabolism.

Putative Mechanism of Action: FXR Antagonism

The primary hypothesis for this compound's role in lipid metabolism centers on its potential to act as an antagonist or a weak partial agonist of the Farnesoid X Receptor (FXR). FXR is a master regulator of genes involved in the metabolism of bile acids, cholesterol, and triglycerides.[2][3]

The Role of FXR in Lipid Homeostasis

Activated FXR influences lipid metabolism through several mechanisms:

-

Inhibition of Bile Acid Synthesis: FXR activation in the liver induces the expression of the small heterodimer partner (SHP), which in turn represses the transcription of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol.[4]

-

Regulation of Triglyceride Metabolism: FXR activation can lower plasma triglyceride levels by inducing the expression of apolipoprotein C-II (ApoC-II) and lipoprotein lipase (LPL), which promote the hydrolysis of triglycerides in very-low-density lipoproteins (VLDL).[2] Furthermore, FXR activation can suppress the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor that promotes fatty acid and triglyceride synthesis (lipogenesis) in the liver.[5]

-

Modulation of Cholesterol Transport: FXR plays a role in reverse cholesterol transport by influencing the expression of genes involved in high-density lipoprotein (HDL) metabolism.[2]

Consequences of FXR Antagonism by this compound

By antagonizing FXR, this compound would be expected to counteract these effects, leading to:

-

Increased Bile Acid Synthesis: Inhibition of the FXR/SHP pathway would de-repress CYP7A1, leading to increased conversion of cholesterol into bile acids.[4]

-

Altered Triglyceride Levels: By blocking FXR, this compound may lead to increased hepatic lipogenesis through the disinhibition of SREBP-1c.[5] This could potentially result in elevated hepatic and plasma triglyceride levels.

-

Impact on Cholesterol Levels: The increased consumption of cholesterol for bile acid synthesis could lead to a decrease in hepatic cholesterol levels.

Signaling Pathways

The presumed mechanism of action of this compound via FXR antagonism involves a cascade of molecular events that ultimately alter the expression of genes critical for lipid metabolism.

Caption: this compound antagonizes the FXR-RXR heterodimer.

The diagram above illustrates the proposed signaling pathway. Under normal conditions, bile acids activate the FXR-RXR heterodimer, leading to the induction of SHP. SHP then represses the transcription of CYP7A1 and SREBP-1c. This compound, by antagonizing FXR, would prevent this cascade, leading to the de-repression of CYP7A1 and SREBP-1c, thereby promoting bile acid synthesis and lipogenesis, respectively.

Quantitative Data

As of the date of this publication, there is a lack of direct quantitative data from studies specifically investigating the effects of this compound on lipid profiles in animal models or humans. The table below presents hypothetical outcomes based on the presumed mechanism of action as an FXR antagonist. These are not experimental results but rather predicted effects that require experimental validation.

| Parameter | Predicted Effect of this compound | Rationale |

| Plasma Triglycerides | Increase | De-repression of SREBP-1c leading to increased hepatic lipogenesis and VLDL secretion. |

| Hepatic Triglycerides | Increase | Increased de novo lipogenesis in the liver. |

| Total Plasma Cholesterol | Decrease or No Change | Increased conversion of cholesterol to bile acids may lower hepatic cholesterol, but effects on VLDL and LDL cholesterol could be complex. |

| HDL Cholesterol | No Predicted Change | The effect of FXR antagonism on HDL metabolism is not well-established. |

| LDL Cholesterol | No Predicted Change | The net effect on LDL is difficult to predict as it would be influenced by changes in VLDL metabolism and hepatic cholesterol homeostasis. |

| Bile Acid Pool Size | Increase | Increased synthesis via de-repression of CYP7A1. |

Experimental Protocols

To investigate the biological role of this compound in lipid metabolism, a series of in vitro and in vivo experiments are necessary. The following are detailed methodologies for key experiments.

In Vitro FXR Activity Assay

This protocol is designed to determine if this compound can modulate the activity of the Farnesoid X Receptor.

Objective: To assess the agonist or antagonist activity of this compound on FXR.

Materials:

-

Hepatocellular carcinoma cell line (e.g., HepG2)

-

FXR expression plasmid

-

FXR-responsive reporter plasmid (e.g., containing a luciferase gene downstream of an FXR response element)

-

Control plasmid (e.g., β-galactosidase) for transfection efficiency

-

Lipofectamine or other transfection reagent

-

Cell culture medium and supplements

-

This compound

-

Known FXR agonist (e.g., GW4064)

-

Luciferase assay system

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Plate HepG2 cells in 24-well plates and grow to 70-80% confluency.

-

Co-transfect the cells with the FXR expression plasmid, the FXR-responsive reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM).

-

For antagonist testing, co-treat cells with a fixed concentration of a known FXR agonist (e.g., 1 µM GW4064) and varying concentrations of this compound.

-

Include appropriate vehicle controls.

-

-

Reporter Gene Assay:

-

After 24 hours of treatment, lyse the cells and measure luciferase activity using a luminometer.

-

Measure β-galactosidase activity to normalize for transfection efficiency.

-

-

Data Analysis:

-

Calculate the relative luciferase activity for each treatment group.

-

Plot the dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

-

References

- 1. The Role of Bile Acids in Cholesterol Metabolism and Lipid Regulation - Creative Proteomics [metabolomics.creative-proteomics.com]

- 2. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]

- 4. Bile acid signaling in lipid metabolism: Metabolomic and lipidomic analysis of lipid and bile acid markers linked to anti-obesity and anti-diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Bisnorcholic Acid: A Human Urinary Metabolite as a Biomarker in Health and Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of bisnorcholic acid, a C22 bile acid, as a human urinary metabolite. It is intended for researchers, scientists, and professionals in drug development who are interested in the metabolism of bile acids and their potential as biomarkers. This document details the biosynthesis of this compound, its clinical significance, quantitative data, and detailed analytical methodologies for its detection and quantification in human urine.

Introduction to this compound

This compound is a C22 trihydroxy bile acid, structurally similar to one of the primary human bile acids, cholic acid, but with a side chain that is shortened by two carbon units. While present in very low concentrations in healthy individuals, its excretion in urine can be indicative of certain metabolic dysregulations, particularly those affecting peroxisomal function and liver health. As a urinary metabolite, it offers a non-invasive window into these physiological and pathological processes.

Biosynthesis of this compound

The formation of this compound is intrinsically linked to the catabolism of cholesterol into primary bile acids, cholic acid and chenodeoxycholic acid. This process primarily occurs in the liver and involves a series of enzymatic modifications to the cholesterol molecule, including hydroxylation of the steroid nucleus and shortening of the aliphatic side chain.

The key step leading to the formation of nor- (C23) and bisnor- (C22) bile acids is the peroxisomal β-oxidation of the C27 bile acid intermediates.[1][2][3][4] In the normal pathway, this process involves a specific set of enzymes that shorten the side chain by three carbons to produce the mature C24 bile acids.

However, under certain conditions, such as genetic defects in peroxisomal enzymes or severe liver disease, this β-oxidation process can be altered, leading to the formation of atypical bile acids with shortened side chains. This compound arises from an additional round of β-oxidation of a norcholic acid intermediate.

Clinical Significance

The presence of elevated levels of this compound and other atypical bile acids in urine is often associated with cholestatic liver diseases. In conditions such as primary biliary cirrhosis, primary sclerosing cholangitis, and liver cirrhosis, the impaired bile flow leads to an accumulation of bile acids in the liver. This can result in cellular damage and trigger alternative metabolic pathways, including the formation and urinary excretion of atypical bile acids.

Elevated urinary bile acids, including sulfated forms, are considered indicators of hepatic fibrosis and cholestasis. While specific data for this compound is limited, studies on the broader urinary bile acid profile in liver disease patients suggest that the excretion of atypical bile acids is a common feature.

Quantitative Data

Quantitative data specifically for this compound in human urine is not widely available in the literature. However, studies analyzing the full spectrum of urinary bile acids in healthy and diseased populations provide a basis for understanding its expected concentrations. The following table summarizes representative data for related bile acids to provide context.

| Analyte | Condition | Matrix | Concentration (µmol/g creatinine) | Reference |

| Norcholic Acid | Cirrhosis | Urine | 6.2 ± 6.8 | Foberg et al., 1986 |

| Norcholic Acid | Non-cirrhotic Liver Disease | Urine | 1.3 ± 1.8 | Foberg et al., 1986 |

| Total Sulfated Bile Acids | Primary Biliary Cirrhosis | Urine | Median: 67.9 | Shiraishi et al., 2011 |

| Total Sulfated Bile Acids | PBC with Cirrhosis | Urine | Median: 210.3 | Shiraishi et al., 2011 |

| Total Sulfated Bile Acids | PBC without Cirrhosis | Urine | Median: 27.7 | Shiraishi et al., 2011 |

Experimental Protocols

The analysis of this compound in urine typically involves extraction, derivatization (for Gas Chromatography-Mass Spectrometry), and instrumental analysis. Below are detailed methodologies for both GC-MS and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like bile acids, derivatization is necessary.

5.1.1. Sample Preparation and Extraction

-

Urine Collection: Collect a mid-stream urine sample. For quantitative analysis, a 24-hour urine collection is preferable to account for diurnal variations.

-

Internal Standard Addition: Spike a known volume of urine (e.g., 1-5 mL) with an internal standard (e.g., a deuterated bile acid analogue) to correct for extraction losses and instrumental variability.

-

Hydrolysis (Optional): To measure total this compound (free and conjugated), enzymatic (e.g., with cholylglycine hydrolase) or chemical hydrolysis is required to cleave the amino acid conjugates.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Acidify the urine sample to pH ~2-3 with HCl.

-

Load the acidified urine onto the SPE cartridge.

-

Wash the cartridge with water to remove interfering hydrophilic compounds.

-

Elute the bile acids with methanol.

-

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature.

5.1.2. Derivatization

-

Oximation (for keto-bile acids): If keto-bile acids are of interest, treat the dried extract with a solution of hydroxylamine hydrochloride in pyridine to form oximes. This step is generally not essential for trihydroxy bile acids like this compound but is often included in general organic acid profiling.

-

Silylation: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried extract.

-

Incubation: Heat the mixture at 60-80°C for 30-60 minutes to form the trimethylsilyl (TMS) derivatives of the hydroxyl and carboxyl groups of the bile acids.

5.1.3. GC-MS Analysis

-

Gas Chromatograph:

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector: Splitless injection at 280°C.

-

Oven Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature of around 300°C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan for qualitative analysis and identification of unknown peaks, or Selected Ion Monitoring (SIM) for targeted quantification of specific bile acids.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and can often analyze bile acids without derivatization, allowing for the simultaneous measurement of both free and conjugated forms.

5.2.1. Sample Preparation and Extraction

The extraction procedure is similar to that for GC-MS, often employing SPE for sample clean-up and concentration. Protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) can also be used as a simpler alternative for sample preparation.

5.2.2. LC-MS/MS Analysis

-

Liquid Chromatograph:

-

Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

-

Tandem Mass Spectrometer:

-

Ionization: Electrospray Ionization (ESI), usually in negative ion mode for bile acids.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves selecting the deprotonated molecule [M-H]⁻ as the precursor ion and monitoring specific fragment ions.

-

Signaling Pathways

Bile acids are not only digestive surfactants but also important signaling molecules that regulate their own synthesis and transport, as well as lipid, glucose, and energy metabolism. They exert their signaling effects primarily through the activation of nuclear receptors, most notably the Farnesoid X Receptor (FXR), and G-protein coupled receptors like TGR5.

While the specific signaling properties of this compound have not been extensively studied, it is plausible that it may interact with these same pathways, albeit potentially with different affinity and efficacy compared to the more abundant C24 bile acids. The structural modifications in the side chain could influence its ability to bind to and activate these receptors. Further research is needed to elucidate the specific signaling roles of this compound and other atypical bile acids.

Conclusion

This compound is a minor urinary bile acid that can serve as a potential biomarker for disorders of peroxisomal β-oxidation and cholestatic liver diseases. Its detection and quantification require sensitive analytical techniques such as GC-MS and LC-MS/MS. While more research is needed to fully understand its quantitative levels in various pathological states and its specific signaling functions, the study of this compound and other atypical bile acids holds promise for advancing our understanding of liver pathophysiology and for the development of novel diagnostic and therapeutic strategies.

References

- 1. The role of peroxisomal fatty acyl-CoA beta-oxidation in bile acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peroxisomes and bile acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PEROXISOMAL β-OXIDATION AND PEROXISOME PROLIFERATOR–ACTIVATED RECEPTOR α: An Adaptive Metabolic System | Annual Reviews [annualreviews.org]

- 4. Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Initial Characterization of Bisnorcholic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisnorcholic acid, a C22 bile acid, represents a fascinating intersection of natural product chemistry, metabolism, and potential pharmacology. Its discovery and initial characterization have paved the way for a deeper understanding of bile acid metabolism and the role of side-chain modification in biological activity. This technical guide provides an in-depth overview of the core aspects of this compound's discovery, its physicochemical properties, and the experimental methodologies that have been pivotal in its study.

This compound, systematically known as (2S)-2-[(1R,3aS,3bR,4R,5aS,7R,9aS,9bS,11S,11aS)-4,7,11-trihydroxy-9a,11a-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-1-yl]propanoic acid, is a metabolite of cholic acid.[1] It is characterized by a shortened side chain resulting from an additional cycle of peroxisomal β-oxidation of its C24 precursor.[1] While present in trace amounts in healthy individuals, it has been identified in the urine of patients with certain metabolic disorders, such as cerebrotendinous xanthomatosis (CTX).[1]

Discovery

The seminal work on the discovery of this compound was conducted by Japanese researchers Shimizu and Kazuno in the early 20th century.[1] Their investigations into the bile components of the toad (Bufo vulgaris formosus) led to the isolation of various stero-bile acids. A key experimental step in the characterization of these novel compounds was ozonolysis, a chemical reaction that cleaves carbon-carbon double bonds.[1] Through this process, Shimizu and Kazuno were able to degrade the larger stero-bile acids into a C22 acid, which they identified as this compound.[1] This discovery was instrumental in elucidating the nuclear structure and the position of the side-chain double bonds of the parent stero-bile acids.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Systematic Name | (2S)-2-[(1R,3aS,3bR,4R,5aS,7R,9aS,9bS,11S,11aS)-4,7,11-trihydroxy-9a,11a-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-1-yl]propanoic acid |

| Common Synonyms | Dinorcholic acid, 24-dinor-3α,7α,12α-trihydroxy-5β-cholan-22-oic acid |

| Molecular Formula | C₂₂H₃₆O₅ |

| Molecular Weight | 380.5 g/mol |

| Appearance | Solid |

Experimental Protocols

Ozonolysis for Structural Elucidation (Classic Method)

The initial characterization of this compound relied on classical chemical degradation methods. The following is a generalized protocol for ozonolysis, similar to the approach that would have been used by Shimizu and Kazuno.

Objective: To cleave the side-chain double bond of a stero-bile acid precursor to yield this compound.

Materials:

-

Isolated stero-bile acid (e.g., from toad bile)

-

Solvent (e.g., chloroform, methanol)

-

Ozone (O₃) gas

-

Ozone generator

-

Reducing agent (e.g., zinc dust, dimethyl sulfide)

-

Workup and purification reagents (e.g., water, acids, bases, chromatography supplies)

Procedure:

-

Dissolve the purified stero-bile acid in a suitable solvent and cool the solution to a low temperature (typically -78 °C using a dry ice/acetone bath).

-

Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone.

-

Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

-

Add a reducing agent to the solution to quench the ozonide intermediate. This is a critical step to prevent the formation of unwanted side products.

-

Allow the reaction mixture to warm to room temperature.

-

Perform an aqueous workup to separate the organic and aqueous layers.

-

Extract the aqueous layer with an organic solvent to ensure complete recovery of the product.

-

Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure.

-

Purify the resulting crude product, this compound, using techniques such as column chromatography or recrystallization.

-

Characterize the purified product using analytical techniques such as melting point determination, elemental analysis, and spectroscopic methods.

Signaling Pathways and Experimental Workflows

Bile Acid Synthesis and Metabolism

This compound is a product of the catabolism of cholic acid. The following diagram illustrates the general pathway of bile acid synthesis from cholesterol and the subsequent metabolism of cholic acid to this compound.

References

Unraveling the Enigma of Bisnorcholic Acid in Human Plasma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delves into the physiological landscape of bisnorcholic acid in human plasma. Despite a comprehensive review of existing scientific literature, specific quantitative data on the physiological concentration of this compound remains elusive. This suggests that this compound is likely a minor component of the human bile acid pool, present at very low concentrations that are not routinely measured in standard bile acid profiling.

This document, therefore, provides a broader context by summarizing the physiological concentrations of more abundant and well-characterized bile acids in human plasma. It further outlines a detailed, state-of-the-art experimental protocol for the quantification of bile acids using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique with the sensitivity to potentially detect and quantify rare bile acids like this compound. Additionally, this guide explores the well-established signaling pathways of major bile acids, which could provide a framework for future investigations into the potential biological roles of this compound.

Physiological Concentrations of Bile Acids in Human Plasma

While specific data for this compound is not available, the following table summarizes the reported physiological concentrations of several key primary and secondary bile acids in healthy human plasma. These values can vary significantly between individuals due to factors such as diet, gut microbiome composition, and genetics.

| Bile Acid | Type | Concentration Range (µmol/L) | Notes |

| Cholic acid (CA) | Primary | 0.1 - 2.5 | A major primary bile acid synthesized in the liver. |

| Chenodeoxycholic acid (CDCA) | Primary | 0.1 - 2.0 | Another major primary bile acid. |

| Deoxycholic acid (DCA) | Secondary | 0.1 - 1.5 | A secondary bile acid formed by gut bacteria. |

| Lithocholic acid (LCA) | Secondary | 0.05 - 0.5 | A secondary bile acid, generally present at lower concentrations. |

| Glycocholic acid (GCA) | Conjugated | 0.2 - 3.0 | A glycine-conjugated form of cholic acid. |

| Taurocholic acid (TCA) | Conjugated | 0.1 - 2.0 | A taurine-conjugated form of cholic acid. |

| Glycodeoxycholic acid (GDCA) | Conjugated | 0.1 - 1.5 | A glycine-conjugated form of deoxycholic acid. |

| Taurodeoxycholic acid (TDCA) | Conjugated | 0.05 - 1.0 | A taurine-conjugated form of deoxycholic acid. |

Note: The concentrations provided are approximate and can vary based on the analytical method and the specific cohort studied.

Experimental Protocol for Bile Acid Quantification in Human Plasma

The gold standard for the sensitive and specific quantification of bile acids in human plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol outlines a typical workflow.

Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)

-

Plasma Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 3000 x g for 15 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.

-

Internal Standard Spiking: Thaw plasma samples on ice. To 100 µL of plasma, add an internal standard solution containing a mixture of deuterated bile acid standards (e.g., d4-CA, d4-CDCA, d4-DCA, d4-LCA, d4-GCA, d4-TCA). The internal standards are crucial for accurate quantification by correcting for matrix effects and variations in extraction efficiency.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the bile acids.

-

Solid-Phase Extraction (Optional but Recommended for Cleaner Samples):

-

Condition an SPE cartridge (e.g., a mixed-mode anion exchange cartridge) with methanol followed by water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with a weak organic solvent to remove interfering substances.

-

Elute the bile acids with an appropriate elution solvent (e.g., methanol containing 5% formic acid).

-

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) for chromatographic separation.

-

Mobile Phase: Employ a gradient elution with two mobile phases:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

-

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic bile acids.

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly used.

-

Injection Volume: Inject 5-10 µL of the reconstituted sample.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Use electrospray ionization (ESI) in the negative ion mode, as bile acids readily form [M-H]⁻ ions.

-

Detection: Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode. For each bile acid and internal standard, specific precursor-to-product ion transitions are monitored for high selectivity and sensitivity.

-

Data Analysis: Quantify the concentration of each bile acid by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of bile acid standards.

-

Signaling Pathways of Bile Acids

Specific signaling pathways for this compound have not been identified in the literature. However, the well-characterized signaling pathways of other bile acids provide a valuable framework for understanding their diverse physiological roles. The primary receptors for bile acids are the farnesoid X receptor (FXR), a nuclear receptor, and the Takeda G-protein-coupled receptor 5 (TGR5), a cell surface receptor.

Farnesoid X Receptor (FXR) Signaling Pathway

FXR is highly expressed in the liver and intestine and plays a central role in regulating bile acid, lipid, and glucose homeostasis.

Caption: FXR Signaling Pathway for Bile Acid Homeostasis.

Takeda G-protein-coupled Receptor 5 (TGR5) Signaling Pathway

TGR5 is expressed in various tissues, including the intestine, gallbladder, and certain immune cells. Its activation by bile acids leads to the production of cyclic AMP (cAMP) and subsequent downstream signaling events.

Caption: TGR5 Signaling Pathway leading to GLP-1 Secretion.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for quantifying bile acids in human plasma.

Caption: Experimental Workflow for Bile Acid Quantification.

Conclusion and Future Directions

An In-depth Technical Guide to Bisnorcholic Acid: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisnorcholic acid, a C22 bile acid, is a human metabolite derived from the primary bile acid, cholic acid. While less studied than its C24 counterparts, understanding its chemical characteristics and biological activities is crucial for a comprehensive view of bile acid metabolism and signaling. This technical guide provides a detailed overview of the structure and chemical properties of this compound, outlines general experimental protocols for its analysis and synthesis, and explores its potential role in cellular signaling pathways. Due to the limited availability of experimental data for this compound, this guide incorporates both reported information and predicted properties, clearly distinguishing between the two.

Chemical Structure and Identification

This compound is structurally a 24-dinor-5β-cholan-22-oic acid with three hydroxyl groups at the 3α, 7α, and 12α positions.[1] Its systematic IUPAC name is (2S)-2-[(3R,5S,7R,8R,9S,10S,12S,13S,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid.

Key Identifiers:

-

CAS Number: Not available

-

PubChem CID: 9547705[1]

-

ChEBI ID: CHEBI:145219

-

HMDB ID: HMDB0002082

-

InChIKey: BBSJMECOWBMUCF-XPCRKILGSA-N[1]

-

SMILES: C--INVALID-LINK--O)C)O)O)C">C@@HC(=O)O[1]

Chemical and Physical Properties

Comprehensive experimental data on the physicochemical properties of this compound are scarce. The following table summarizes available experimental and predicted data.

| Property | Value | Data Type | Source |

| Molecular Formula | C22H36O5 | --- | PubChem |

| Molecular Weight | 380.5 g/mol | Computed | PubChem[1] |

| Physical Description | Solid | Experimental | Human Metabolome Database |

| Melting Point | Not available | Experimental | --- |

| Water Solubility | 0.4 g/L | Predicted | ALOGPS |

| logP | 1.71 | Predicted | ALOGPS |

| pKa (Strongest Acidic) | 4.51 | Predicted | ChemAxon |

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. However, standard methodologies used for other bile acids can be adapted.

Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This protocol provides a general framework for the quantification of bile acids in biological samples, which can be optimized for this compound.

Objective: To quantify the concentration of this compound in a biological matrix (e.g., plasma, urine).

Materials:

-

This compound standard

-

Internal standard (e.g., a deuterated analog of a related bile acid)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, ultrapure

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Centrifuge

-

HPLC system coupled to a tandem mass spectrometer (MS/MS)

Procedure:

-

Sample Preparation (Plasma): a. To 100 µL of plasma, add 10 µL of the internal standard solution. b. Precipitate proteins by adding 400 µL of ice-cold ACN. c. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.

-

HPLC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% FA in water

-

Mobile Phase B: 0.1% FA in ACN:MeOH (1:1, v/v)

-

Gradient: Start with 20% B, increase to 80% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

MS/MS Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), negative mode

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values will need to be determined by direct infusion of the standard. For this compound ([M-H]⁻), the precursor ion would be approximately m/z 379.2.

-

Optimization: Optimize cone voltage, collision energy, and other MS parameters for maximum sensitivity.

-

Workflow Diagram:

Synthesis of this compound

Conceptual Synthetic Workflow:

The synthesis would likely proceed through a multi-step process starting from cholic acid, involving protection of the hydroxyl groups, oxidative cleavage of the C24-C25 bond to form a C22 carboxylic acid, and subsequent deprotection.

Biological Activity and Signaling Pathways

While specific studies on the biological activities of this compound are limited, as a bile acid, it is expected to interact with key nuclear receptors and membrane-bound receptors that govern bile acid homeostasis and metabolic regulation.

Farnesoid X Receptor (FXR) and Takeda G-protein-coupled Receptor 5 (TGR5)

Bile acids are the natural ligands for the nuclear receptor FXR and the membrane-bound G-protein-coupled receptor TGR5. Activation of these receptors plays a critical role in regulating bile acid synthesis, transport, and overall metabolic homeostasis. Although direct activation of FXR and TGR5 by this compound has not been extensively studied, it is plausible that it may act as a ligand for these receptors, potentially with different affinity and efficacy compared to primary bile acids like cholic acid and chenodeoxycholic acid.

Hypothesized Signaling Pathway:

Conclusion and Future Directions

This compound represents an understudied component of the human bile acid pool. While its fundamental structure is known, a significant gap exists in the experimental data regarding its chemical properties and biological functions. Future research should focus on:

-

Experimental determination of physicochemical properties: Obtaining accurate experimental data for melting point, pKa, and solubility in various solvents is essential for its chemical characterization and for designing further studies.

-

Development of a robust synthetic protocol: A reliable synthetic method would enable the production of sufficient quantities of pure this compound for in-depth biological investigations.

-

Elucidation of its role in signaling: Investigating the direct interaction of this compound with FXR, TGR5, and other potential receptors will clarify its role in metabolic regulation and its potential as a therapeutic target.

-

Metabolomic studies: Comprehensive metabolomic analyses can help to understand the physiological and pathophysiological conditions under which this compound levels are altered, providing insights into its biological relevance.

This guide provides a foundation for researchers and drug development professionals interested in this compound, highlighting the current state of knowledge and underscoring the need for further investigation into this intriguing metabolite.

References

The Enigmatic Role of Bisnorcholic Acid in Enterohepatic Circulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisnorcholic acid, a C22 atypical bile acid, represents a less-explored frontier in the complex landscape of enterohepatic circulation. While the pathways for common C24 bile acids are well-delineated, the specific functions and regulatory mechanisms of this compound remain largely uncharacterized. This technical guide synthesizes the current understanding of bile acid metabolism and provides a framework for investigating the role of this compound. We address the knowns of enterohepatic circulation, detail adaptable experimental protocols for quantitative analysis and functional characterization, and present the signaling pathways that likely govern the physiological effects of this atypical bile acid. This document is intended to be a foundational resource for researchers aiming to elucidate the function of this compound in health and disease.

Introduction to Enterohepatic Circulation and the Place of Atypical Bile Acids

The enterohepatic circulation is a highly efficient process that recycles bile acids between the liver and the intestine, playing a crucial role in dietary lipid absorption and cholesterol homeostasis.[1][2] Primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized from cholesterol in the liver, conjugated with glycine or taurine, and secreted into bile.[3][4] In the intestine, they facilitate fat digestion and absorption before being reabsorbed, primarily in the terminal ileum, and returned to the liver via the portal circulation.[2][5] A small fraction escapes reabsorption and is modified by the gut microbiota into secondary bile acids, such as deoxycholic acid (DCA) and lithocholic acid (LCA).[4]

This compound is a trihydroxy bile acid distinguished by a shortened side chain (C22) compared to the common C24 bile acids.[6] While its presence has been noted, particularly in certain pathological conditions like bile acid synthesis disorders, its specific physiological function within the enterohepatic circulation is not well-defined.[7][8][9][10] Understanding the transport, metabolism, and regulatory effects of this compound is critical for a complete picture of bile acid physiology and may reveal novel therapeutic targets for cholestatic and metabolic diseases.

Quantitative Data on Bile Acids in Enterohepatic Circulation

Quantitative data on the concentrations of this compound in various compartments of the enterohepatic system are scarce in the published literature. To provide a comparative context, the following table summarizes typical concentrations of major human bile acids. Researchers can utilize the experimental protocols outlined in this guide to generate analogous data for this compound.

| Bile Acid | Typical Concentration in Systemic Blood (µM) | Typical Concentration in Portal Blood (µM) | Typical Concentration in Bile (mM) | Typical Concentration in Feces (µmol/g dry weight) | FXR Activation (EC50, µM) |

| Cholic Acid (CA) | 0.1 - 2.0 | 10 - 50 | 10 - 40 | 1 - 5 | >100 (weak agonist) |

| Chenodeoxycholic Acid (CDCA) | 0.1 - 2.0 | 10 - 50 | 5 - 30 | 1 - 5 | 10 - 25 (potent agonist) |

| Deoxycholic Acid (DCA) | 0.1 - 1.5 | 5 - 30 | 1 - 20 | 5 - 20 | ~50 |

| Lithocholic Acid (LCA) | <0.1 | <1 | <0.5 | 5 - 20 | ~20 |

| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: Concentrations can vary significantly based on prandial state, diet, and individual health status.

Core Signaling Pathway: Farnesoid X Receptor (FXR)

The Farnesoid X Receptor (FXR) is a nuclear hormone receptor that acts as a primary sensor for bile acids, regulating their synthesis, transport, and overall homeostasis.[11][12] Upon activation by bile acids, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.[1]

The most potent endogenous FXR agonist is chenodeoxycholic acid (CDCA).[13] The binding affinity and functional effect (agonist or antagonist) of this compound on FXR have not been definitively established. A related compound, norcholic acid, has been shown to act as an FXR antagonist.[7][11] Determining the interaction of this compound with FXR is a critical step in understanding its physiological role.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound in biological matrices such as plasma, bile, and fecal extracts.[14][15][16][17][18]

Methodology:

-

Sample Preparation:

-

Plasma/Serum: Protein precipitation with 3 volumes of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of a bile acid). Vortex and centrifuge to pellet proteins.

-

Bile: Dilute bile samples 1:100 to 1:1000 in methanol containing the internal standard.

-

Feces: Lyophilize fecal samples to determine dry weight. Extract a known mass of dried feces with a suitable solvent system (e.g., 75% ethanol) using sonication or bead beating. Centrifuge and collect the supernatant.

-

-

Solid Phase Extraction (SPE) (Optional): For complex matrices, an SPE step using a C18 or similar cartridge can be employed to clean up the sample and concentrate the analytes.

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Use a C18 reversed-phase column with a gradient elution profile. A typical mobile phase would consist of water with 0.1% formic acid (Solvent A) and acetonitrile/methanol with 0.1% formic acid (Solvent B).

-

Mass Spectrometry (MS): Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.

-

-

Quantification: Generate a standard curve using known concentrations of purified this compound. Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

FXR Transactivation Assay

This cell-based reporter assay is used to determine if this compound can activate FXR and to quantify its potency.[1]

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.

-

Transfection: Co-transfect the cells with three plasmids:

-

An expression vector for human FXR.

-

An expression vector for human RXRα.

-

A reporter plasmid containing a luciferase gene under the control of an FXRE promoter.

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

Treatment: After 24 hours, treat the transfected cells with a range of concentrations of this compound. Include a known FXR agonist (e.g., GW4064 or CDCA) as a positive control and a vehicle control (e.g., DMSO).

-

Luciferase Assay: After another 24 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

In Vitro Intestinal Permeability using Caco-2 Cells

This assay assesses the transport of this compound across a model of the intestinal epithelium.[2][6][12][19][20][21]

Methodology:

-

Caco-2 Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for 21-28 days to allow for differentiation into a polarized monolayer with tight junctions.

-

Monolayer Integrity: Verify the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

Bidirectional Transport Assay:

-

Apical to Basolateral (A-B) Transport: Add this compound to the apical (upper) chamber and collect samples from the basolateral (lower) chamber at various time points.

-

Basolateral to Apical (B-A) Transport: Add this compound to the basolateral chamber and collect samples from the apical chamber at various time points.

-

-

Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if this compound is a substrate for efflux transporters.

Future Directions and Conclusion

The study of this compound and other atypical bile acids is an emerging field with the potential to significantly enhance our understanding of liver and intestinal physiology. Key areas for future research include:

-

Metabolic Pathway Elucidation: Identifying the specific enzymes responsible for the synthesis and degradation of this compound.

-

Transporter Specificity: Determining which of the known bile acid transporters (e.g., ASBT, OSTα/β, NTCP, BSEP) are responsible for the flux of this compound in the enterohepatic circulation.[5][22]

-

Interaction with Gut Microbiota: Investigating how gut bacteria metabolize this compound and how, in turn, this compound influences the composition and function of the gut microbiome.

-

In Vivo Studies: Utilizing animal models, potentially with radiolabeled this compound, to trace its circulation and determine its physiological effects in a whole-organism context.[16][23][24][25][26]

-

Clinical Relevance: Measuring the levels of this compound in patients with cholestatic liver diseases, metabolic syndrome, and other conditions to assess its potential as a biomarker or therapeutic target.[7][8][9][10][27]

References

- 1. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Regulation of hepatic bile acid transporters Ntcp and Bsep expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rarecholestasis.com [rarecholestasis.com]

- 8. Bile acid synthesis disorders - Wikipedia [en.wikipedia.org]

- 9. Mechanisms of Disease: inborn errors of bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cholestasis associated to inborn errors in bile acid synthesis [explorationpub.com]

- 11. Bot Verification [gallmet.co.uk]

- 12. Bile acid regulation of gene expression: roles of nuclear hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. agilent.com [agilent.com]

- 15. dial.uclouvain.be [dial.uclouvain.be]

- 16. researchgate.net [researchgate.net]

- 17. uab.edu [uab.edu]

- 18. General Guidelines for Setting Up an In Vitro LC/MS/MS Assay | Springer Nature Experiments [experiments.springernature.com]

- 19. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. enamine.net [enamine.net]

- 21. charnwooddiscovery.com [charnwooddiscovery.com]

- 22. Regulation of hepatic bile acid transporters Ntcp and Bsep expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. moravek.com [moravek.com]

- 24. youtube.com [youtube.com]

- 25. Radiolabeled Probes from Derivatives of Natural Compounds Used in Nuclear Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis and evaluation of radiolabeled AGI-5198 analogues as candidate radiotracers for imaging mutant IDH1 expression in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Cholic acid for primary bile acid synthesis defects: a life-saving therapy allowing a favorable outcome in adulthood - PMC [pmc.ncbi.nlm.nih.gov]

Bisnorcholic Acid and Its Interaction with Gut Microbiota: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of bisnorcholic acid, a lesser-studied bile acid, and its putative interactions with the gut microbiota. While direct research on this compound is limited, this document extrapolates from the well-established principles of bile acid metabolism and microbial biotransformations to present a cohesive understanding of its potential synthesis, signaling functions, and physiological relevance. This guide includes detailed hypothetical experimental protocols for investigating this compound, quantitative data on related bile acid interactions, and visualizations of key pathways and workflows to facilitate further research in this emerging area.

Introduction to this compound

This compound is a C22 bile acid, structurally characterized by a shortened side chain compared to the more common C24 bile acids like cholic acid. The "bisnor-" prefix indicates the removal of two carbon atoms from the side chain of its parent molecule. While not one of the most abundant bile acids, its formation is a plausible consequence of gut microbial metabolism, which is known to perform a variety of modifications on primary bile acids.

The interaction between bile acids and the gut microbiota is a dynamic and bidirectional relationship that significantly influences host physiology.[1] Primary bile acids, synthesized in the liver from cholesterol, are metabolized by gut bacteria into a diverse pool of secondary bile acids.[2] These microbial transformations alter the physicochemical properties and signaling capabilities of bile acids, impacting host metabolism, immunity, and gut homeostasis.[3] Understanding the formation and function of minor bile acids like this compound is crucial for a complete picture of the bile acid-gut microbiota axis.

Biosynthesis of this compound by Gut Microbiota

The formation of this compound is hypothesized to occur through the microbial shortening of the C24 side chain of cholic acid. This process is analogous to the β-oxidation of fatty acids and involves a series of enzymatic reactions.[4]

Key Microbial Enzymes and Pathways:

-

Bile Salt Hydrolases (BSHs): The initial and obligatory step for most microbial bile acid transformations is the deconjugation of taurine or glycine residues from conjugated primary bile acids. This is carried out by bile salt hydrolases, which are widespread among gut bacteria, particularly in the genera Bacteroides, Clostridium, Lactobacillus, and Bifidobacterium.[5]

-

Side-Chain Cleavage Enzymes: Following deconjugation, specific microbial enzymes are responsible for the oxidative cleavage of the steroid side chain. While the complete pathway for this compound formation is not fully elucidated, it likely involves enzymes analogous to those involved in steroid degradation, such as CoA ligases, dehydrogenases, and thiolases.[4][6]

Below is a diagram illustrating the proposed microbial metabolic pathway leading to the formation of this compound from cholic acid.

Figure 1. Proposed microbial pathway for this compound formation.

Signaling Pathways Modulated by this compound

Bile acids are now recognized as important signaling molecules that regulate a variety of metabolic processes through the activation of nuclear and cell surface receptors.[3] The primary receptors for bile acids are the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[7]

-

Farnesoid X Receptor (FXR): FXR is a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose homeostasis. The activation of FXR by bile acids in the liver and intestine initiates a signaling cascade that provides negative feedback on bile acid synthesis. The affinity of different bile acids for FXR varies, with chenodeoxycholic acid (CDCA) being the most potent endogenous agonist. The ability of this compound to activate FXR is currently unknown but would be a critical determinant of its physiological function.

-

TGR5: TGR5 is a cell surface receptor expressed in various tissues, including the intestine, brown adipose tissue, and immune cells.[7] Activation of TGR5 by bile acids stimulates the production of cyclic AMP (cAMP), leading to the secretion of glucagon-like peptide-1 (GLP-1) and promoting energy expenditure.[7] Lithocholic acid (LCA) and deoxycholic acid (DCA) are potent TGR5 agonists.[8] The interaction of this compound with TGR5 remains to be investigated.

The following diagram illustrates the potential signaling of this compound through FXR and TGR5.

Figure 2. Potential signaling of this compound via TGR5 and FXR.

Quantitative Data on Bile Acid-Microbiota Interactions

Direct quantitative data for this compound is scarce. However, data from studies on other microbially modified bile acids can provide a framework for understanding its potential concentrations and effects.

Table 1: Representative Concentrations of Bile Acids in Human Feces

| Bile Acid | Mean Concentration (nmol/g) | Reference |

| Cholic Acid (CA) | 50 - 500 | [9] |

| Chenodeoxycholic Acid (CDCA) | 100 - 1000 | [9] |

| Deoxycholic Acid (DCA) | 500 - 5000 | [9] |

| Lithocholic Acid (LCA) | 500 - 5000 | [9] |

| Ursodeoxycholic Acid (UDCA) | 10 - 100 | [9] |

| This compound | Not Reported |

Table 2: Receptor Activation Potency (EC50) of Various Bile Acids

| Bile Acid | FXR (µM) | TGR5 (µM) | Reference |

| Chenodeoxycholic Acid (CDCA) | 10-15 | >100 | |

| Cholic Acid (CA) | >100 | >100 | |

| Deoxycholic Acid (DCA) | 20-50 | 5-10 | [8] |

| Lithocholic Acid (LCA) | 20-50 | 0.5-1 | [8] |

| This compound | Unknown | Unknown |

Experimental Protocols

Investigating the interaction of this compound with the gut microbiota requires a combination of analytical, in vitro, and in vivo approaches.

Quantification of this compound in Biological Samples using LC-MS/MS

This protocol describes a general method for the targeted quantification of bile acids, which can be adapted for this compound.

Objective: To quantify the concentration of this compound in fecal and plasma samples.

Materials:

-

Fecal or plasma samples

-

Internal standards (e.g., deuterated this compound, if available, or a structurally similar deuterated bile acid)

-

Methanol, Acetonitrile, Water (LC-MS grade)

-

Formic acid

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

UHPLC system coupled to a tandem mass spectrometer (MS/MS)

Procedure:

-

Sample Preparation (Feces):

-

Lyophilize and homogenize fecal samples.

-

Weigh approximately 20-50 mg of dried feces into a microcentrifuge tube.

-

Add 1 mL of ice-cold methanol containing the internal standard.

-

Vortex vigorously for 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

-

-

Sample Preparation (Plasma):

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.

-

Vortex for 5 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

-

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the sample preparation step.

-

Wash the cartridge with 1 mL of water.

-

Elute the bile acids with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.[10][11][12]

-

Quantification: Generate a standard curve using known concentrations of this compound to quantify its concentration in the samples.

-

Figure 3. Workflow for LC-MS/MS quantification of this compound.

In Vitro Fermentation with Fecal Slurries

This protocol allows for the investigation of the formation of this compound from cholic acid by the gut microbiota.[13][14][15]

Objective: To determine if the gut microbiota can convert cholic acid to this compound in vitro.

Materials:

-

Fresh fecal samples from healthy donors

-

Anaerobic chamber or workstation

-

Sterile, anaerobic basal medium (e.g., containing peptone, yeast extract, salts)

-

Cholic acid stock solution (sterile, anaerobic)

-

Control vehicle (e.g., sterile, anaerobic water)

-

Sterile serum bottles or tubes with butyl rubber stoppers and aluminum seals

Procedure:

-

Prepare all materials and solutions under strict anaerobic conditions.

-

Prepare a 10% (w/v) fecal slurry by homogenizing fresh feces in anaerobic basal medium.

-

Filter the slurry through sterile gauze to remove large particulate matter.

-

In the anaerobic chamber, dispense 9 mL of the fecal slurry into sterile serum bottles.

-

Add 1 mL of the cholic acid stock solution to the treatment bottles to a final concentration of 100 µM.

-

Add 1 mL of the control vehicle to the control bottles.

-

Seal the bottles and incubate at 37°C with gentle shaking.

-

Collect aliquots at various time points (e.g., 0, 12, 24, 48 hours).

-

Immediately quench the metabolic activity by adding an equal volume of ice-cold methanol.

-

Store samples at -80°C until LC-MS/MS analysis for cholic acid and this compound.

Conclusion and Future Directions

This compound represents a novel frontier in the study of the bile acid-gut microbiota axis. While direct evidence of its biological activity is currently lacking, its formation through microbial side-chain cleavage of cholic acid is a plausible metabolic pathway. Future research should focus on:

-

Isolation and characterization of gut bacteria capable of producing this compound.

-

Elucidation of the specific enzymatic pathways involved in its synthesis.

-

Determination of its binding affinity and activation potential for FXR and TGR5.

-

Investigation of its physiological effects in animal models of metabolic and inflammatory diseases.

The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for researchers to explore the role of this compound and other minor bile acids in health and disease. A deeper understanding of these microbial metabolites will undoubtedly provide new insights into the intricate interplay between the gut microbiome and host physiology, potentially leading to the development of novel therapeutic strategies.

References

- 1. Diversification of host bile acids by members of the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interaction of Gut Microbiota with Bile Acid Metabolism and its Influence on Disease States - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. What are TGR5 agonists and how do they work? [synapse.patsnap.com]

- 8. m.youtube.com [m.youtube.com]

- 9. agilent.com [agilent.com]

- 10. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bile acid analysis [sciex.com]

- 13. biorxiv.org [biorxiv.org]

- 14. In Vitro Fermentation Models: General Introduction - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Application of in vitro gut fermentation models to food components: A review - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of Bisnorcholic Acid in Metabolic Syndrome: A Technical Guide for Researchers

A forward-looking guide for researchers, scientists, and drug development professionals on the potential implications of the understudied bile acid, bisnorcholic acid, in the pathophysiology of metabolic syndrome.

Abstract

Metabolic syndrome, a constellation of conditions including central obesity, hypertension, insulin resistance, and dyslipidemia, presents a significant global health challenge. Bile acids, once considered mere digestive surfactants, have emerged as critical signaling molecules that regulate metabolism through the activation of nuclear and cell surface receptors, primarily the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 5 (TGR5). While the roles of major bile acids like cholic acid (CA) and chenodeoxycholic acid (CDCA) in metabolic homeostasis are increasingly understood, a significant knowledge gap exists regarding the function of less abundant, structurally modified bile acids. This technical guide focuses on one such molecule: this compound. As a C22 trihydroxy bile acid, its structural similarity to cholic acid suggests a potential, yet unexplored, role in metabolic regulation. This document synthesizes the limited available information on this compound, infers its potential metabolic functions based on the known activities of structurally related bile acids, and provides a roadmap for future research, including detailed hypothetical experimental protocols and data presentation frameworks.

Introduction to this compound

This compound, also known as dinorcholate, is a trihydroxy bile acid with a C22 steroid nucleus.[1] It is structurally analogous to cholic acid, a primary C24 bile acid, but with a shortened side chain. It has been identified as a human metabolite present in both urine and serum.[1] The metabolic pathways leading to the synthesis of this compound are not well-elucidated but are presumed to involve the side-chain shortening of cholic acid, a process that can occur through peroxisomal β-oxidation.

Table 1: Structural Comparison of Cholic Acid and this compound

| Feature | Cholic Acid | This compound |

| Chemical Formula | C₂₄H₄₀O₅ | C₂₂H₃₆O₅ |

| Molar Mass | 408.57 g/mol | 380.52 g/mol |

| Core Structure | 5β-cholan-24-oic acid | 24-dinor-5β-cholan-22-oic acid |

| Hydroxyl Groups | 3α, 7α, 12α | 3α, 7α, 12α |

| Side Chain Length | C5 | C3 |

Inferred Signaling Pathways and Metabolic Role

Due to the scarcity of direct experimental data on this compound, its potential role in metabolic syndrome is inferred from the well-established functions of its structural analog, cholic acid. Cholic acid is a potent agonist of the farnesoid X receptor (FXR), a nuclear receptor that acts as a master regulator of bile acid, lipid, and glucose metabolism.[2][3] It is hypothesized that this compound may also interact with and modulate FXR and potentially TGR5 signaling pathways.

Hypothetical Farnesoid X Receptor (FXR) Activation

FXR activation by bile acids in the liver and intestine initiates a cascade of gene expression changes that collectively improve metabolic homeostasis.[2][3] We postulate that this compound could mimic these effects.

Caption: Hypothetical activation of the Farnesoid X Receptor (FXR) by this compound.

Upon binding to FXR, this compound would induce its heterodimerization with the retinoid X receptor (RXR). This complex would then translocate to the nucleus and bind to FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

Potential Downstream Effects of Inferred FXR Activation by this compound:

-

Lipid Metabolism: Upregulation of genes involved in bile acid transport (e.g., BSEP) and downregulation of cholesterol synthesis (e.g., HMG-CoA reductase) and triglyceride synthesis (e.g., SREBP-1c).

-

Glucose Metabolism: Suppression of gluconeogenesis (e.g., PEPCK, G6Pase) and promotion of glycogen synthesis.

-

Inflammation: Inhibition of pro-inflammatory signaling pathways.

Potential TGR5-Mediated Signaling

TGR5 is a G-protein-coupled receptor activated by various bile acids, leading to the production of intracellular cyclic AMP (cAMP). This signaling cascade has been shown to improve glucose homeostasis and reduce inflammation. The ability of this compound to activate TGR5 remains to be determined.

Caption: Postulated TGR5 signaling pathway initiated by this compound.

Proposed Experimental Protocols for Elucidating the Role of this compound

To validate the inferred roles of this compound in metabolic syndrome, a series of well-defined experiments are necessary. The following protocols are proposed as a starting point for investigation.

Synthesis of this compound

Caption: A proposed workflow for the chemical synthesis of this compound.

Methodology:

-

Protection: The 3α, 7α, and 12α hydroxyl groups of cholic acid are protected using a suitable protecting group (e.g., acetyl or silyl ethers).

-

Oxidative Cleavage: The protected cholic acid is subjected to oxidative cleavage of the C23-C24 bond of the side chain. This can be achieved using reagents such as potassium permanganate or ruthenium tetroxide.

-

Deprotection: The protecting groups are removed to yield this compound.

-

Purification: The final product is purified using high-performance liquid chromatography (HPLC).

In Vitro Receptor Activation Assays

To determine if this compound can activate FXR and TGR5, cell-based reporter assays are essential.

Methodology:

-

Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS.

-

Transfection: Cells are transiently transfected with expression plasmids for FXR and RXR (for FXR assay) or TGR5 (for TGR5 assay), along with a reporter plasmid containing a luciferase gene under the control of a response element (e.g., FXRE or CRE).

-

Treatment: Transfected cells are treated with varying concentrations of this compound, with a known agonist (e.g., GW4064 for FXR, oleanolic acid for TGR5) as a positive control.

-

Luciferase Assay: After incubation, luciferase activity is measured to quantify receptor activation.

Gene Expression Analysis in HepG2 Cells

To investigate the effect of this compound on the expression of genes involved in metabolic pathways, quantitative real-time PCR (qRT-PCR) can be performed using a human hepatocyte cell line.

Methodology:

-

Cell Culture and Treatment: HepG2 cells are treated with this compound for 24 hours.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted, and cDNA is synthesized.

-

qRT-PCR: The expression levels of target genes (e.g., SHP, CYP7A1, SREBP-1c, PEPCK) are quantified using qRT-PCR.

In Vivo Studies in a Mouse Model of Metabolic Syndrome